

A Comparative Analysis of L-Alanine-15N Suppliers for Research Applications

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Compound of Interest

Compound Name: *L-Alanine-15N*

Cat. No.: *B555823*

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For researchers, scientists, and professionals in drug development, the quality and purity of isotopically labeled compounds are paramount for obtaining reliable and reproducible experimental results. **L-Alanine-15N**, a stable isotope-labeled version of the amino acid L-alanine, is a critical reagent in a variety of research applications, including protein structure determination by NMR spectroscopy, metabolic flux analysis, and as an internal standard in quantitative mass spectrometry. This guide provides a comparative analysis of **L-Alanine-15N** from several leading suppliers, focusing on key quality attributes such as isotopic enrichment, chemical purity, and enantiomeric purity. The information presented is based on publicly available data from supplier websites and technical documentation.

Quantitative Data Summary

The following table summarizes the key specifications for **L-Alanine-15N** offered by major suppliers. It is important to note that direct comparison of batch-specific data from Certificates of Analysis (CoA) would provide the most accurate assessment, but this information is not always publicly accessible. The data below is primarily derived from product web pages and should be considered as typical specifications.

Supplier	Product Number	Isotopic Enrichment (atom % 15N)	Chemical Purity	Enantiomeric Purity
Sigma-Aldrich (Merck)	332127	≥ 98%	≥ 98% (CP)	Not specified on product page
Cambridge Isotope Laboratories, Inc.	NLM-454	≥ 98%	≥ 98%	Not specified on product page
MedChemExpress	HY-N0229S2	Not specified on product page	≥ 99.88% (by GC)	Not specified on product page
BOC Sciences	Customizable (up to 99%)[1]	≥ 95%[1]	Not specified on product page	
ChemPep	High Purity	High Purity	Not specified on product page	
Eurisotop (a subsidiary of CIL)	NLM-454	≥ 98%	≥ 98%	Not specified on product page

Note: "CP" refers to Chemically Pure. Enantiomeric purity is a critical parameter for biological applications and is often determined by chiral chromatography. While not always listed on the main product page, suppliers typically provide this information upon request or in the Certificate of Analysis.

Experimental Protocols

To ensure the quality of **L-Alanine-15N**, a series of rigorous analytical tests are performed. The following are detailed methodologies for key experiments cited in the evaluation of isotopically labeled amino acids.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To quantify the percentage of ^{15}N atoms relative to the total nitrogen atoms in the L-Alanine sample.

Methodology: Isotope Ratio Mass Spectrometry (IRMS) or High-Resolution Mass Spectrometry (HRMS) are commonly employed techniques.^{[2][3]}

- Sample Preparation:
 - Accurately weigh a small amount of the **L-Alanine- ^{15}N** sample (typically 1-5 mg).
 - Dissolve the sample in a suitable solvent, such as deionized water or a methanol/water mixture, to a final concentration of approximately 1 mg/mL.
- Instrumentation and Analysis:
 - The analysis is performed on a mass spectrometer capable of high mass accuracy and resolution (e.g., an Orbitrap or TOF mass spectrometer).^[2]
 - The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC-MS).
 - The instrument is operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - The mass spectrum will show two major peaks corresponding to the unlabeled L-Alanine ($[\text{C}_3\text{H}_7\text{NO}_2+\text{H}]^+$ at m/z 90.05) and the ^{15}N -labeled L-Alanine ($[\text{C}_3\text{H}_7^{15}\text{NO}_2+\text{H}]^+$ at m/z 91.05).
- Data Analysis:
 - The isotopic enrichment is calculated from the relative intensities of the ion peaks for the labeled and unlabeled species.
 - The atom percent of ^{15}N is calculated using the following formula: $\text{Atom \% } ^{15}\text{N} = \left(\frac{\text{Intensity of } [\text{M}+1]^+ \text{ peak}}{\text{Intensity of } [\text{M}]^+ \text{ peak} + \text{Intensity of } [\text{M}+1]^+ \text{ peak}} \right) * 100$
 - Corrections for the natural abundance of other isotopes (e.g., ^{13}C) may be necessary for highly accurate measurements.

Determination of Chemical Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify any chemical impurities in the **L-Alanine-15N** sample.

Methodology: Quantitative ^1H NMR (qNMR) is a powerful technique for determining the purity of organic compounds.^{[4][5][6][7][8]}

- Sample Preparation:
 - Accurately weigh a precise amount of the **L-Alanine-15N** sample (e.g., 10 mg).
 - Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid). The internal standard should have a known purity and its NMR signals should not overlap with the analyte signals.
 - Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
- Instrumentation and Data Acquisition:
 - Acquire a ^1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Ensure that the acquisition parameters are optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons being quantified) and a calibrated 90° pulse.
- Data Analysis:
 - Integrate the area of a well-resolved signal from L-Alanine (e.g., the methyl protons) and a signal from the internal standard.
 - The chemical purity of the **L-Alanine-15N** is calculated using the following formula: Purity (%) = $(I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{sample}} / m_{\text{sample}}) * (m_{\text{std}} / MW_{\text{std}}) * P_{\text{std}}$ where:
 - I = Integral area

- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the L-enantiomer and quantify any D-enantiomer impurity.

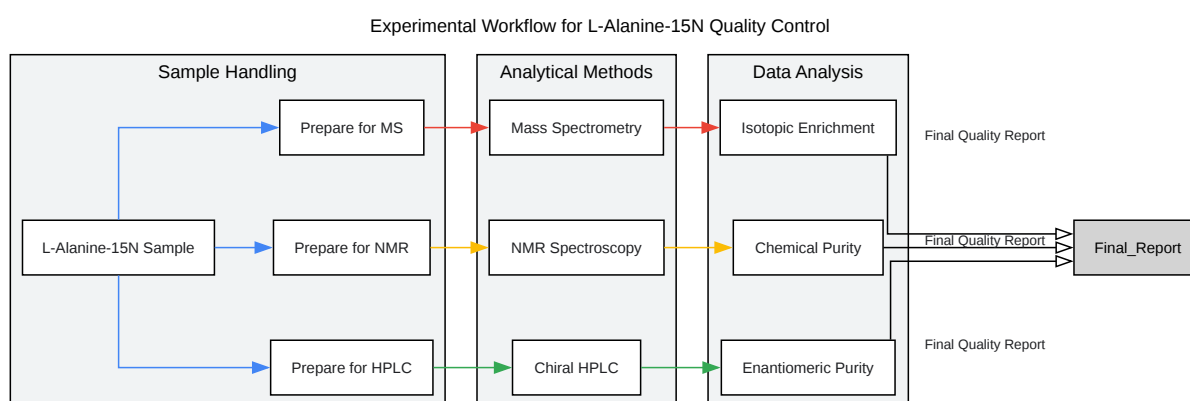
Methodology: Chiral HPLC is the standard method for separating and quantifying enantiomers.
[\[9\]](#)[\[10\]](#)

- Sample Preparation:
 - Dissolve an accurately weighed amount of the **L-Alanine-15N** sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Instrumentation and Analysis:
 - The analysis is performed on an HPLC system equipped with a chiral stationary phase (CSP) column. For amino acids, columns like those based on teicoplanin or other macrocyclic glycopeptides are often used.[\[9\]](#)
 - The mobile phase composition is optimized to achieve baseline separation of the L- and D-alanine enantiomers. A typical mobile phase might consist of an aqueous buffer with an organic modifier like methanol or acetonitrile.
 - Detection is typically performed using a UV detector, as amino acids have a chromophore.
- Data Analysis:
 - The enantiomeric purity (or enantiomeric excess, e.e.) is calculated from the peak areas of the L- and D-enantiomers in the chromatogram.

- Enantiomeric Purity (% L) = $(\text{Area}_L / (\text{Area}_L + \text{Area}_D)) * 100$

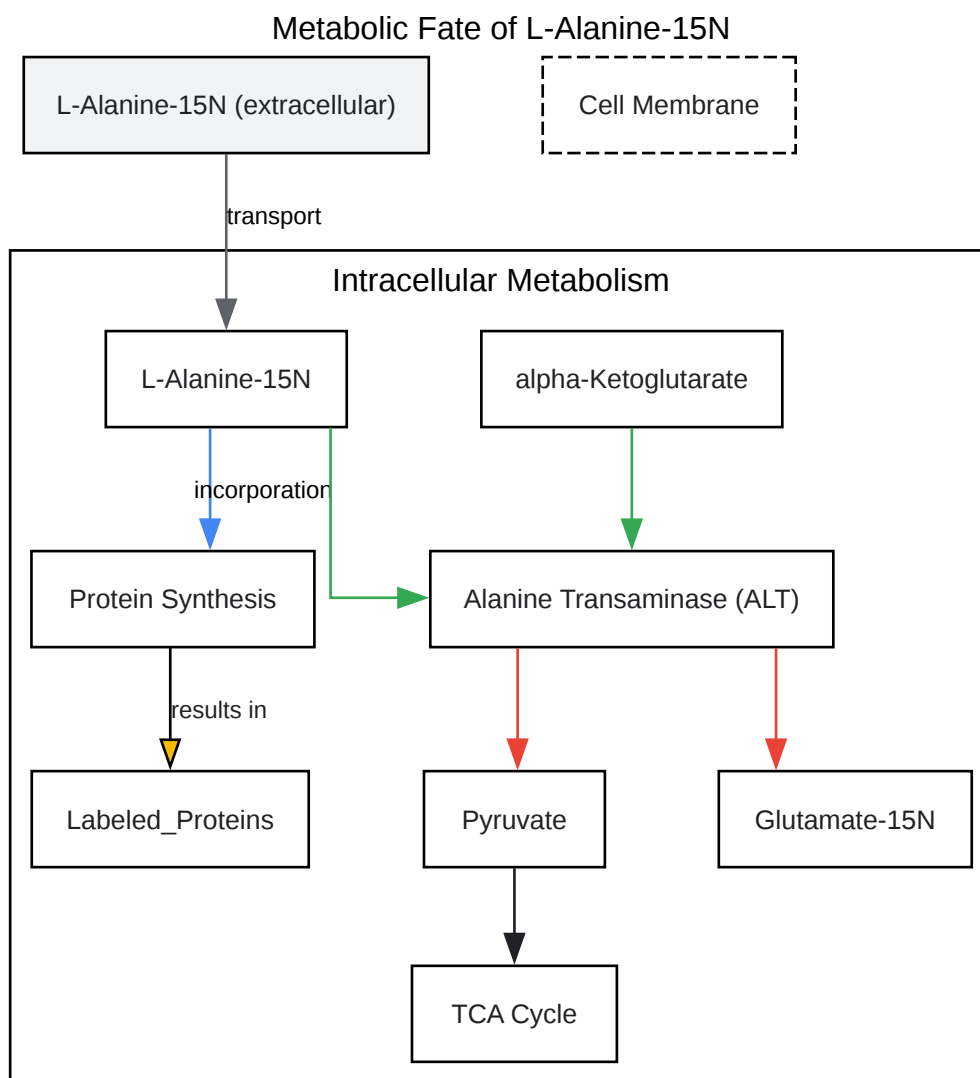
Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the quality control analysis of **L-Alanine-15N** and a signaling pathway where it might be utilized.



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Caption: Workflow for **L-Alanine-15N** quality control.



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Caption: Metabolic fate of **L-Alanine-15N**.

In conclusion, the selection of an **L-Alanine-15N** supplier should be based on a thorough evaluation of their product specifications and the specific requirements of the intended application. While most reputable suppliers offer products with high isotopic and chemical purity, researchers should always request a batch-specific Certificate of Analysis to verify the quality and ensure the suitability of the material for their experiments. The detailed experimental protocols provided in this guide can serve as a valuable resource for in-house quality assessment or for understanding the data presented by the suppliers.

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